molecular formula C11H13F2N B050817 莫芬吉林 CAS No. 119386-96-8

莫芬吉林

货号 B050817
CAS 编号: 119386-96-8
分子量: 197.22 g/mol
InChI 键: VXLBSYHAEKDUSU-JXMROGBWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mofegiline (MDL-72,974) is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO). It was under investigation for the treatment of Parkinson’s disease and Alzheimer’s disease, but was never marketed .


Molecular Structure Analysis

The X-ray crystal structure of the Mofegiline-MAO-B adduct shows a covalent bond between the flavin cofactor N(5) with the distal allylamine carbon atom as well as the absence of the fluorine atom .

科学研究应用

  1. 动物和人类的代谢和排泄:

    • 莫芬吉林被广泛代谢,尿液排泄是其代谢物在狗和人类中的主要消除途径。这项研究鉴定了几种代谢物,包括环状氨基甲酸酯 (M1) 和 N-甲酰基 O-β-D-葡萄糖醛酸结合物 (M2) 等。这些代谢物的形成涉及可逆地向伯胺官能团加成 CO2 (Dow、Piriou、Wolf、Dulery 和 Haegele,1994).
  2. 人类的药代动力学和药效学:

    • 莫芬吉林在人体中显示出快速吸收和消除,达到最大浓度的时间约为 1 小时,半衰期为 1 至 3 小时。它的最大血浆浓度和血浆浓度-时间曲线下面积随着剂量的增加而不成比例地增加。它迅速且显着地抑制血小板单胺氧化酶 B (MAOB) 活性,并随着剂量增加至 24 毫克而增加苯乙胺的尿液排泄。儿茶酚胺、血压、心率或心电图的尿液排泄没有显着变化 (Stoltz、Reynolds、Elkins、Salazar 和 Weir,1995).
  3. 在 MAO-B 抑制期间对对酪胺药代动力学的影响:

    • 莫芬吉林在肠道和肝脏中对 MAO-B 的选择性保持在剂量高达 24 毫克,这表明这些剂量不会与通常与“奶酪效应”相关的血压危象相关。研究未发现莫芬吉林治疗前后对酪胺及其主要代谢物对羟基苯乙酸的药代动力学参数有显着差异 (Huebert、Dulery、Schoun、Schwach、Hinze 和 Haegele,1994).
  4. MAO-B 抑制的分子机制:

    • 关于莫芬吉林不可逆抑制人 MAO-B 的分子基础的研究表明,抑制发生在 1:1 摩尔化学计量中,没有可观察到的催化周转。该机制涉及黄素辅因子 N(5) 和莫芬吉林的远端烯丙胺碳原子之间的共价键形成,以及氟原子的缺失。这提供了对莫芬吉林-MAO-B 加合物的结构和光谱数据的见解 (Milczek、Bonivento、Binda、Mattevi、McDonald 和 Edmondson,2008).

属性

IUPAC Name

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9/h3-7H,1-2,8,14H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLBSYHAEKDUSU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=CF)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC/C(=C\F)/CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869629
Record name Mofegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mofegiline

CAS RN

119386-96-8
Record name Mofegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119386-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mofegiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119386968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mofegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOFEGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FMJ6D8Y1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mofegiline
Reactant of Route 2
Mofegiline
Reactant of Route 3
Reactant of Route 3
Mofegiline
Reactant of Route 4
Reactant of Route 4
Mofegiline
Reactant of Route 5
Mofegiline
Reactant of Route 6
Mofegiline

Citations

For This Compound
166
Citations
EM Milczek, D Bonivento, C Binda… - Journal of medicinal …, 2008 - ACS Publications
… by mofegiline: oxidized MAO-B (black curve); mofegiline−MAO-B adduct under argon (red curve); mofegiline−… for each mofegiline concentration as a function of mofegiline concentration. …
Number of citations: 53 pubs.acs.org
J Dow, F Piriou, E Wolf, BD Dulery… - Drug metabolism and …, 1994 - ASPET
Mofegiline or MDL 72,974A ((E)-4-fluoro-beta-fluoromethylene benzene butanamine hydrochloride) is a selective enzyme-activated irreversible inhibitor of monoamine oxidase B, …
Number of citations: 28 dmd.aspetjournals.org
ND Huebert, BD Dulery, J Schoun… - Clinical …, 1994 - Wiley Online Library
… (MAO‐B) inhibition by mofegiline on the pharmacokinetics of p… 1, 12, or 24 mg mofegiline or placebo. Normalized p‐tyramine … The data suggest that mofegiline maintains its selectivity for …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
M Stoltz, D Reynolds, L Elkins… - Clinical Pharmacology …, 1995 - Wiley Online Library
… See structure for comparison of the molecular structures of mofegiline and deprenyl. Mofegiline is … The studies were performed to investigate the clinical pharmacology of mofegiline in …
Number of citations: 4 ascpt.onlinelibrary.wiley.com
ND Huebert, V Schwach, G Richter, M Zreika… - Analytical …, 1994 - Elsevier
… doses of 12 and 24 mg mofegiline over a 10-day … mofegiline (results not shown), whereas a statistically significant increase in PEA was seen with the administration of 24 mg mofegiline …
Number of citations: 12 www.sciencedirect.com
C ImiDo - INPHARMA - Springer
… mofegiline. or placebo. daily for 14 days. The mean A UC of tyramine titrated to produce a 30mm Hg increase in BP was not significantly altered by mofegiline … of mofegiline is probably …
Number of citations: 0 link.springer.com
HC Schilter, A Collison… - Respiratory …, 2015 - respiratory-research.biomedcentral …
… LOX enzyme mixture was pre-treated with 0.5 mM pargyline and 1 μM mofegiline (to inhibit any potential endogenous monoamine oxidase A and B as well as SSAO), in 1.2 M Urea …
JS Foot, A Buson, M Deodhar, AD Findlay… - Bioorganic & Medicinal …, 2022 - Elsevier
… with l-DOPA, mofegiline improved clinical outcomes, including motor scores. It was subsequently found that mofegiline is also a potent SSAO inhibitor. Mofegiline development was …
Number of citations: 3 www.sciencedirect.com
P Dunkel, B Balogh, R Meleddu… - Expert Opinion on …, 2011 - Taylor & Francis
… As a reference, allylamine type SSAO inhibitor, mofegiline (24), was also investigated in … Mofegiline reduced both the disease severity and its onset. Compound 21 (unsubstituted in …
Number of citations: 58 www.tandfonline.com
JS Foot, M Deodhar, CI Turner, P Yin… - Bioorganic & medicinal …, 2012 - Elsevier
… In a mechanism reminiscent of its mode of action to inhibit MAO-B, 12 mofegiline is believed … was selected from a series of inhibitors which included mofegiline (1), 13 was reported to be …
Number of citations: 34 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。